molecular formula C8H8N4O2 B2664495 2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid CAS No. 1160245-80-6

2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid

Cat. No.: B2664495
CAS No.: 1160245-80-6
M. Wt: 192.178
InChI Key: ZTMNRZXEKWNFHQ-UHFFFAOYSA-N
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Description

The compound “2-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is a versatile scaffold that has found numerous applications in different areas of drug design . It is isoelectronic with purines and depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .

Scientific Research Applications

Synthetic Methodologies and Structural Modifications

  • Formation of s-Triazolo[1,5-c]pyrimidines : The study by Brown and Nagamatsu (1979) involved the synthesis of s-triazolo[4,3-c]pyrimidine derivatives and their rearrangement into s-triazolo[1,5-c]pyrimidines in acetic acid, demonstrating a method for structural modification of pyrimidine derivatives (Brown & Nagamatsu, 1979).

  • Heterocyclic System Synthesis : Toplak et al. (1999) described using methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for preparing various heterocyclic systems, including triazolopyrimidinones, highlighting the versatility of pyrimidine derivatives in synthesizing complex heterocyclic structures (Toplak et al., 1999).

  • Antitumor and Antimicrobial Activities : Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, leading to the creation of [1,2,4]triazolo[4,3-a]pyrimidines with reported antitumor and antimicrobial activities, indicating potential pharmaceutical applications (Riyadh, 2011).

  • Anomalous Cyclization : Erkin and Krutikov (2007) explored the structural modification of (pyrimidin-2-yl)hydrazones leading to [1,2,4]triazolo[1,5-a]pyrimidine derivatives, providing insights into the reactivity and cyclization pathways of these compounds (Erkin & Krutikov, 2007).

  • Supramolecular Assemblies : Fonari et al. (2004) discussed the synthesis of novel pyrimidine derivatives and their use in forming hydrogen-bonded supramolecular assemblies, showcasing the structural diversity and potential for creating complex molecular architectures (Fonari et al., 2004).

Potential Medicinal Chemistry Applications

  • Antibacterial Activity : Lahmidi et al. (2019) synthesized a novel pyrimidine derivative with the [1,2,4]triazolo[1,5-a]pyrimidine ring, which showed antibacterial activity against Gram-positive and Gram-negative microbial strains, highlighting the potential for developing new antibacterial agents (Lahmidi et al., 2019).

  • Antimalarial Effects : Werbel, Elslager, and Chu (1973) investigated the antimalarial effects of [1,2,4]triazolo[1,5-a]pyrimidines, suggesting their utility in developing antimalarial drugs (Werbel et al., 1973).

Future Directions

In-depth studies were pursued to determine the ability of the compounds to interfere with RdRP functions, their metabolic stability as well as to predict their binding mode within the PA C cavity . This suggests that future research could focus on these areas to further understand the properties and potential applications of this compound.

Properties

IUPAC Name

2-(6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-5-3-9-8-10-6(2-7(13)14)11-12(8)4-5/h3-4H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMNRZXEKWNFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)CC(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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